N-[4-(Hexylamino)phenyl]acetamide
Description
N-[4-(Hexylamino)phenyl]acetamide is a synthetic acetamide derivative featuring a hexylamino (-NH-C₆H₁₃) substituent at the para position of the phenyl ring. This compound’s physicochemical properties, such as solubility and bioavailability, are likely influenced by the balance between its hydrophobic hexyl chain and the hydrophilic acetamide moiety.
Properties
CAS No. |
564483-33-6 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[4-(hexylamino)phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O/c1-3-4-5-6-11-15-13-7-9-14(10-8-13)16-12(2)17/h7-10,15H,3-6,11H2,1-2H3,(H,16,17) |
InChI Key |
FAPXOQVKGYQVGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between N-[4-(Hexylamino)phenyl]acetamide and its analogs, focusing on substituent effects, molecular properties, and pharmacological activities.
Structural and Molecular Comparison
Pharmacological and Functional Insights
- Paracetamol (N-(4-Hydroxyphenyl)acetamide) : A benchmark analgesic with antipyretic properties. Its polar hydroxyl group facilitates rapid absorption but limits blood-brain barrier penetration compared to more lipophilic analogs .
- However, its pharmacological profile remains underexplored .
- Sulfonamide Derivatives (e.g., Compounds 35–37 in ): Introduction of sulfonamide groups (e.g., piperazinylsulfonyl) significantly improves anti-hypernociceptive activity, likely due to enhanced receptor interactions or modulation of inflammatory pathways .
- Nitro-Substituted Analogs: The nitro group in N-[4-(4-Nitrophenoxy)phenyl]acetamide contributes to intermolecular hydrogen bonding and π-π stacking, stabilizing its crystalline structure. Nitro groups may also act as electron-withdrawing moieties, altering electronic properties and reactivity .
Substituent Effects on Physicochemical Properties
- Metabolic Stability: Long alkyl chains like hexylamino may slow oxidative metabolism by cytochrome P450 enzymes, whereas polar groups (e.g., -OH, -SO₂NH₂) facilitate Phase II conjugation (e.g., glucuronidation) .
- Hydrogen-Bonding Capacity: The acetamide moiety (-NHCOCH₃) in all analogs allows hydrogen bonding, critical for target binding. Sulfonamide and nitro groups introduce additional hydrogen-bond acceptors/donors, influencing crystal packing and receptor affinity .
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